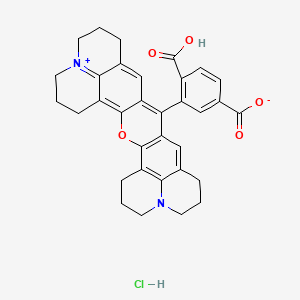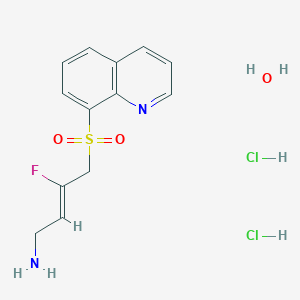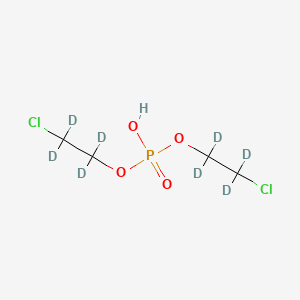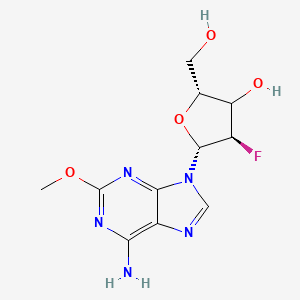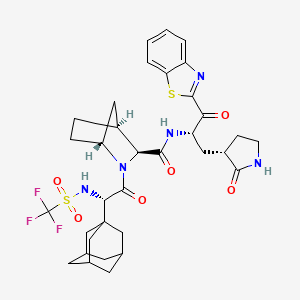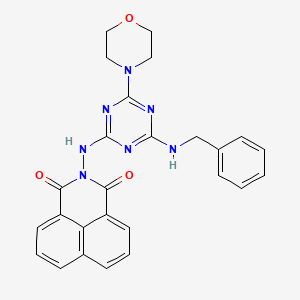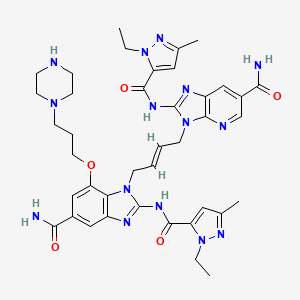
STING agonist-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-26 is a small molecule that activates the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in preclinical studies as an anti-tumor agent and is being investigated for its potential in cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-26 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common approach involves the use of amidobenzimidazole derivatives, which are known for their potent STING agonistic activity . The synthetic route typically includes:
Preparation of intermediates: This involves the synthesis of amidobenzimidazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Coupling reactions: The intermediates are then coupled with other functional groups to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
STING agonist-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives .
科学研究应用
STING agonist-26 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It has shown potential in enhancing the anti-tumor immune response by activating the STING pathway and promoting the production of type I interferons and other cytokines
Vaccine Adjuvants: This compound can be used as an adjuvant to enhance the efficacy of vaccines by stimulating the innate immune response.
Antiviral Therapy:
Autoimmune Diseases: Research is ongoing to explore its role in modulating the immune response in autoimmune diseases.
作用机制
STING agonist-26 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the expression of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
相似化合物的比较
STING agonist-26 is unique compared to other STING agonists due to its potent activity and favorable pharmacokinetic properties. Similar compounds include:
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited activity on human-STING.
MSA-2: A STING agonist that has shown promise in combination with DNA-damaging agents for cancer therapy.
Cyclic dinucleotides (CDNs): Natural STING agonists that have been widely studied for their immunostimulatory properties.
This compound stands out due to its synthetic accessibility, potent activity, and potential for systemic administration, making it a promising candidate for further development in cancer immunotherapy and other therapeutic areas .
属性
分子式 |
C40H49N15O5 |
|---|---|
分子量 |
819.9 g/mol |
IUPAC 名称 |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H49N15O5/c1-5-54-30(18-24(3)49-54)37(58)47-39-45-28-20-26(34(41)56)22-32(60-17-9-12-51-15-10-43-11-16-51)33(28)52(39)13-7-8-14-53-36-29(21-27(23-44-36)35(42)57)46-40(53)48-38(59)31-19-25(4)50-55(31)6-2/h7-8,18-23,43H,5-6,9-17H2,1-4H3,(H2,41,56)(H2,42,57)(H,45,47,58)(H,46,48,59)/b8-7+ |
InChI 键 |
KEKANDJOQLPZHH-BQYQJAHWSA-N |
手性 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |
规范 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



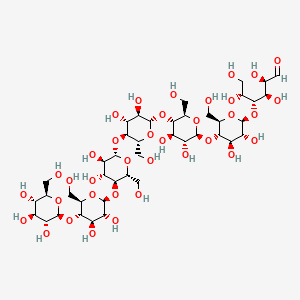
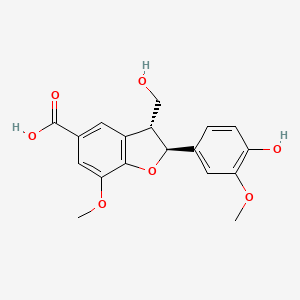
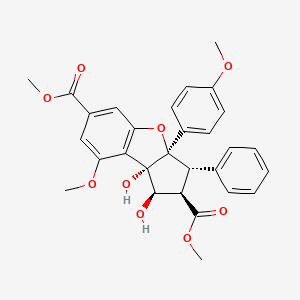
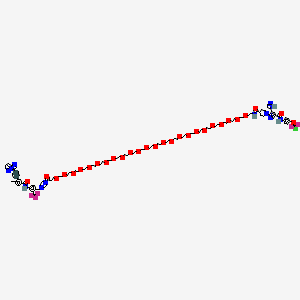

furan-6-yl] nitrate](/img/structure/B12391928.png)
